4-Chlorobenzyl 5-(4-chlorophenyl)-2-pyrimidinyl sulfide
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Overview
Description
4-Chlorobenzyl 5-(4-chlorophenyl)-2-pyrimidinyl sulfide is an organochlorine compound known for its applications in various fields, including agriculture and analytical chemistry. This compound is characterized by the presence of both chlorobenzyl and chlorophenyl groups attached to a pyrimidinyl sulfide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzyl 5-(4-chlorophenyl)-2-pyrimidinyl sulfide typically involves the reaction of 4-chlorobenzyl chloride with 5-(4-chlorophenyl)-2-pyrimidinyl thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with the reaction being carried out in large reactors. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzyl 5-(4-chlorophenyl)-2-pyrimidinyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiols.
Substitution: The chlorobenzyl and chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorobenzyl 5-(4-chlorophenyl)-2-pyrimidinyl sulfide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chlorobenzyl 5-(4-chlorophenyl)-2-pyrimidinyl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzyl 4-chlorophenyl sulfide
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 4-Chlorobenzyl phenyl sulfide
Uniqueness
4-Chlorobenzyl 5-(4-chlorophenyl)-2-pyrimidinyl sulfide is unique due to its combination of chlorobenzyl and chlorophenyl groups attached to a pyrimidinyl sulfide core. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2S/c18-15-5-1-12(2-6-15)11-22-17-20-9-14(10-21-17)13-3-7-16(19)8-4-13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOSEKYHZBPZOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=C(C=N2)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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